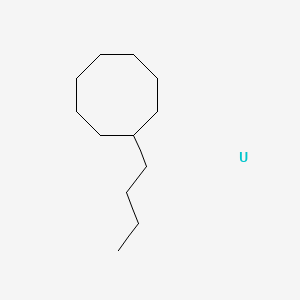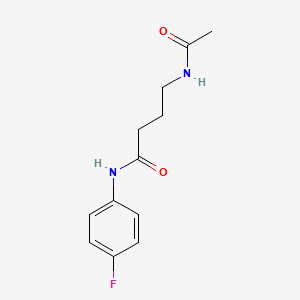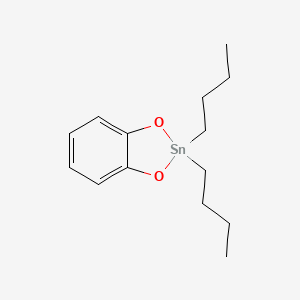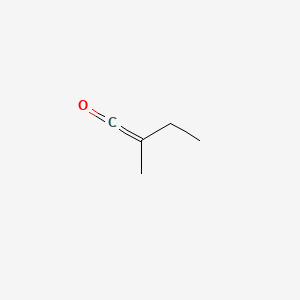
2-Methylbut-1-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylbut-1-en-1-one is an organic compound with the molecular formula C5H8O. It is a member of the class of compounds known as enones, which are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound is also known by other names such as 2-methyl-1-buten-3-one and methyl vinyl ketone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methylbut-1-en-1-one can be synthesized through various methods. One common method involves the aldol condensation of acetone with acetaldehyde, followed by dehydration to yield the enone. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to prevent side reactions.
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic dehydrogenation of 2-methylbutan-2-ol. This process involves the use of metal catalysts such as copper or zinc and is conducted at elevated temperatures to achieve high yields.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylbut-1-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: Reduction of the enone can yield alcohols or alkanes, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can react with this compound under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted enones or ketones.
Wissenschaftliche Forschungsanwendungen
2-Methylbut-1-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-Methylbut-1-en-1-one involves its reactivity as an enone. The carbonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, where the compound can act as an intermediate in the formation of more complex structures. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylbut-1-ene: An alkene with a similar structure but lacking the carbonyl group.
2-Methylbutan-2-ol: An alcohol that can be dehydrogenated to form 2-Methylbut-1-en-1-one.
Methyl vinyl ketone: Another enone with similar reactivity but different substituents.
Uniqueness
This compound is unique due to its specific combination of a methyl group and an enone structure, which imparts distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis and various industrial applications.
Eigenschaften
CAS-Nummer |
36854-53-2 |
|---|---|
Molekularformel |
C5H8O |
Molekulargewicht |
84.12 g/mol |
InChI |
InChI=1S/C5H8O/c1-3-5(2)4-6/h3H2,1-2H3 |
InChI-Schlüssel |
MCJYFCRORMMYBR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


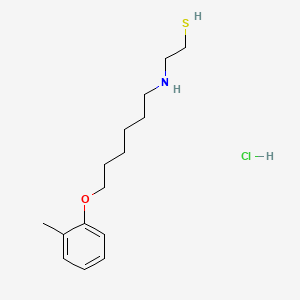


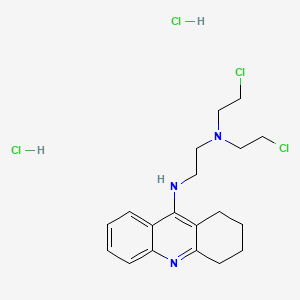
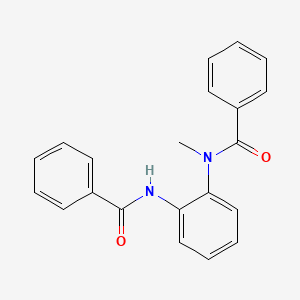
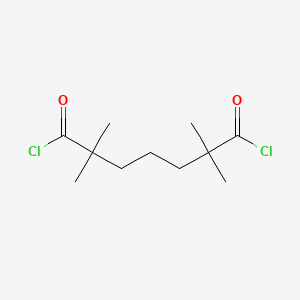

![[2-(Cyclohex-2-en-1-yl)ethyl]benzene](/img/structure/B14669398.png)

